1-Chloro-3-phenylpropane

Physical property Density Volumetric dosing

1-Chloro-3-phenylpropane (CAS 104-52-9), also known as 3-phenylpropyl chloride or (3-chloropropyl)benzene, is an organic building block with the molecular formula C9H11Cl and a molecular weight of 154.64 g/mol. At 25 °C, it is a colorless liquid with a density of 1.08 g/mL and a refractive index (n20/D) of 1.521, and it exhibits a boiling point of 219 °C at atmospheric pressure.

Molecular Formula C9H11Cl
Molecular Weight 154.63 g/mol
CAS No. 104-52-9
Cat. No. B093460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-3-phenylpropane
CAS104-52-9
Molecular FormulaC9H11Cl
Molecular Weight154.63 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCCl
InChIInChI=1S/C9H11Cl/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
InChIKeyXZBXAYCCBFTQHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-3-phenylpropane (CAS 104-52-9) for Procurement: A Quantitative Comparison of Properties and Reactivity


1-Chloro-3-phenylpropane (CAS 104-52-9), also known as 3-phenylpropyl chloride or (3-chloropropyl)benzene, is an organic building block with the molecular formula C9H11Cl and a molecular weight of 154.64 g/mol [1]. At 25 °C, it is a colorless liquid with a density of 1.08 g/mL and a refractive index (n20/D) of 1.521, and it exhibits a boiling point of 219 °C at atmospheric pressure [2]. As a primary alkyl chloride, it serves as a key intermediate in pharmaceutical and fine chemical synthesis, particularly as a precursor to the smooth muscle relaxant alverine . This guide provides a data-driven evaluation of its physical, reactive, and process-specific differentiators to support informed scientific selection and procurement.

Why 1-Chloro-3-phenylpropane (CAS 104-52-9) Cannot Be Replaced by Its Bromo or Iodo Analogs Without Quantifiable Consequences


In many synthetic routes, the choice between 1-chloro-, 1-bromo-, and 1-iodo-3-phenylpropane is not interchangeable due to fundamental differences in physical properties, reactivity, and process economics. The density of the iodo analog (1.530 g/mL) is nearly 40% higher than the chloro compound (1.08 g/mL), which has significant implications for volumetric dosing and scale-up calculations . Furthermore, the iodo compound's molecular weight (246.09 g/mol) is 59% greater, leading to substantially different molar equivalents and costs per mole of active alkylating agent [1]. Critically, the chloride's lower leaving-group ability enables controlled reactivity in specific transformations, such as indium-mediated cross-couplings, where the iodo analog may undergo unwanted side reactions or prove incompatible with the optimized catalytic system [2]. Simply substituting one halogen for another can lead to failed reactions, altered impurity profiles, or economically prohibitive process inefficiencies, underscoring the need for evidence-based selection.

1-Chloro-3-phenylpropane (CAS 104-52-9) vs. Comparators: A Data-Driven Differentiation Guide for Scientific Procurement


Density and Molecular Weight Differentiate 1-Chloro- from 1-Iodo-3-phenylpropane for Volumetric Process Control

For volumetric process control, the physical properties of the chloro and iodo analogs differ significantly. 1-Chloro-3-phenylpropane has a density of 1.08 g/mL at 25 °C , while the iodo analog's density is 1.530 g/mL , a 42% increase. This difference translates to a direct, quantifiable impact on volumetric addition: to deliver the same number of moles, a process using the iodo compound would require handling a significantly greater volume or mass, with the iodo compound's molecular weight (246.09 g/mol) being 59% higher than the chloro compound (154.64 g/mol) [1].

Physical property Density Volumetric dosing Process chemistry

1-Chloro-3-phenylpropane Enables Indium-Mediated Cross-Coupling as a Model Substrate

In a study on the preparation of alkyl indium reagents for cross-coupling, 1-chloro-3-phenylpropane was employed as the model substrate. The reaction with indium and LiI, followed by palladium-catalyzed cross-coupling with 4-iodoacetophenone, provided the desired coupled product 3a in 95% yield [1]. This yield was achieved under optimized conditions (THF, 60 °C, 24 h; then DMF, 100 °C). The study demonstrates that unactivated alkyl chlorides, like 1-chloro-3-phenylpropane, can be efficiently activated for cross-coupling, a reaction class where bromides and iodides are more traditionally used.

Cross-coupling Organoindium Palladium catalysis C-C bond formation

Rapid and Complete Degradation of 1-Chloro-3-phenylpropane in Supercritical Water vs. Other Chlorinated Organics

A study on the reactions of chlorinated organic compounds in supercritical water (SCW) found that 1-chloro-3-phenylpropane reacted 'rapidly and completely' at 400 °C by both pyrolysis and with SCW [1]. The aliphatic chloride was chosen to represent this compound class. The study observed that the presence of SCW produced only a minor shift in organic products compared to neat pyrolysis. While quantitative rate constants for other compounds were not provided in the abstract, the behavior of 1-chloro-3-phenylpropane was contrasted with that of chlorinated aromatic compounds (2-chlorotoluene, 4-chlorophenol) studied in the same work, highlighting its distinct reactivity as a primary alkyl chloride.

Supercritical water oxidation Waste treatment Reaction kinetics Environmental chemistry

Data-Backed Applications for 1-Chloro-3-phenylpropane (CAS 104-52-9) in Synthesis and Process Chemistry


Alkyl Chloride Cross-Coupling in Medicinal Chemistry

1-Chloro-3-phenylpropane has been validated as a high-yielding (95%) model substrate for the formation of alkyl indium reagents and their subsequent palladium-catalyzed cross-coupling [1]. This makes it an excellent candidate for medicinal chemistry programs where the introduction of a 3-phenylpropyl group via a robust C(sp3)-C(sp2) bond formation is required, offering a reliable alternative to less stable or more expensive alkyl bromides/iodides.

Pharmaceutical Intermediate Synthesis (Alverine Precursor)

This compound is a key intermediate in the synthesis of alverine, a smooth muscle relaxant . Its structure provides the necessary phenylpropyl framework for the final drug substance, making it a critical procurement item for pharmaceutical companies engaged in the manufacture of this API or related analogs.

Supercritical Fluid Process Development

The finding that 1-chloro-3-phenylpropane reacts 'rapidly and completely' at 400 °C in supercritical water [2] positions it as a useful model compound or starting material for processes utilizing supercritical fluids, including waste stream treatment, novel chemical reactions, or materials synthesis under extreme conditions.

Synthesis of Isotopically Labeled Internal Standards

Deuterated analogs of 1-chloro-3-phenylpropane, such as 1-chloro-3-phenylpropane-2,2-d2 and 1-chloro-3-phenylpropane-1,1-d2, have been specifically synthesized for use as internal standards in mass spectrometry [3]. This indicates a demand for the parent compound as a precursor in the preparation of these high-value analytical reagents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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